N-[[(2-phenoxyacetyl)amino]carbamothioyl]propanamide
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Overview
Description
N-[[(2-phenoxyacetyl)amino]carbamothioyl]propanamide is a chemical compound with the molecular formula C12H15N3O3S and a molecular weight of 281.33 g/mol. This compound is known for its unique structure, which includes a phenoxyacetyl group, a hydrazino group, and a carbothioyl group attached to a propanamide backbone.
Preparation Methods
The synthesis of N-[[(2-phenoxyacetyl)amino]carbamothioyl]propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of phenoxyacetic acid with hydrazine to form phenoxyacetyl hydrazine. This intermediate is then reacted with a suitable isothiocyanate to form the final product, this compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Chemical Reactions Analysis
N-[[(2-phenoxyacetyl)amino]carbamothioyl]propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenoxyacetyl group, using reagents like halogens or alkylating agents. These reactions can lead to the formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-[[(2-phenoxyacetyl)amino]carbamothioyl]propanamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-[[(2-phenoxyacetyl)amino]carbamothioyl]propanamide involves its interaction with specific molecular targets and pathways. The phenoxyacetyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The hydrazino and carbothioyl groups may also contribute to the compound’s biological activity by forming covalent bonds with target molecules, leading to the disruption of cellular processes .
Comparison with Similar Compounds
N-[[(2-phenoxyacetyl)amino]carbamothioyl]propanamide can be compared with other similar compounds, such as:
N-{[2-(phenoxyacetyl)hydrazino]carbothioyl}butanamide: This compound has a similar structure but with a butanamide backbone instead of a propanamide backbone.
N-{[2-(phenoxyacetyl)hydrazino]carbothioyl}pentanamide:
N-{[2-(phenoxyacetyl)hydrazino]carbothioyl}hexanamide: This compound has a hexanamide backbone, which may result in different biological activities and industrial uses.
Properties
Molecular Formula |
C12H15N3O3S |
---|---|
Molecular Weight |
281.33g/mol |
IUPAC Name |
N-[[(2-phenoxyacetyl)amino]carbamothioyl]propanamide |
InChI |
InChI=1S/C12H15N3O3S/c1-2-10(16)13-12(19)15-14-11(17)8-18-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,14,17)(H2,13,15,16,19) |
InChI Key |
QAIARLIEIDULPD-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC(=S)NNC(=O)COC1=CC=CC=C1 |
Canonical SMILES |
CCC(=O)NC(=S)NNC(=O)COC1=CC=CC=C1 |
Origin of Product |
United States |
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